2-(4-Ethoxyphenyl)-4-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(4-ETHOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
- Introduction of the ethoxyphenyl and fluorophenylmethylsulfanyl groups via substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, compounds in the pyrazolo[1,5-a]pyrazine family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Research into this specific compound could reveal similar or novel biological activities.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. This might include studies on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Potential mechanisms could include:
- Inhibition of enzyme activity by binding to the active site.
- Disruption of cellular processes by interacting with key proteins or nucleic acids.
- Modulation of signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
- 2-(4-ETHOXYPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Uniqueness
The unique combination of the ethoxyphenyl and fluorophenylmethylsulfanyl groups in 2-(4-ETHOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C21H18FN3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C21H18FN3OS/c1-2-26-18-9-5-16(6-10-18)19-13-20-21(23-11-12-25(20)24-19)27-14-15-3-7-17(22)8-4-15/h3-13H,2,14H2,1H3 |
InChI Key |
VIGDFZXRELDZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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